9-(2-Bromophenyl)phenanthrene
Overview
Description
9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of a phenanthrene core with a bromine atom attached to the ninth carbon position and a phenyl group attached to the second carbon position. This compound is known for its unique reactivity and fluorescence properties under ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)phenanthrene typically involves a Suzuki coupling reaction. One common method includes the reaction of 9-phenanthrene boronic acid with o-dibromobenzene in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, and a mixture of tetrahydrofuran and toluene as solvents. The reaction is carried out under an inert atmosphere at 90°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 9-(2-Bromophenyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 9-(2-methoxyphenyl)phenanthrene.
Coupling Reactions: Products include various phenanthrene derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
9-(2-Bromophenyl)phenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 9-(2-Bromophenyl)phenanthrene involves its interaction with various molecular targets through its aromatic and bromine-substituted structure. The bromine atom can participate in halogen bonding, while the phenanthrene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding properties in different environments .
Comparison with Similar Compounds
9-Bromophenanthrene: Similar structure but lacks the phenyl group at the second position, resulting in different reactivity and applications.
9-Phenylphenanthrene: Lacks the bromine atom, affecting its chemical behavior and fluorescence properties.
9,10-Dihydrophenanthrene Derivatives: These compounds have different substitution patterns and hydrogenation levels, leading to varied applications in materials science and pharmaceuticals.
Uniqueness: 9-(2-Bromophenyl)phenanthrene is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct reactivity and fluorescence characteristics. This makes it valuable in specialized applications where both properties are advantageous .
Properties
IUPAC Name |
9-(2-bromophenyl)phenanthrene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVOONPIHMCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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